2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide
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Overview
Description
2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide is an organic compound with a complex structure that includes phenyl and acetamide groups
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions[][1].
Major Products Formed
Scientific Research Applications
2-[2-oxo-2-(phenylamino)ethoxy]-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][1].
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(phenylamino)acetic acid
- Ethyl 2-oxo-2-(phenylamino)acetate
- Benzoic acid, 2-[2-oxo-2-(phenylamino)ethoxy]-, methyl ester
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(N-phenylanilino)ethoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H20N2O3/c25-21(23-18-10-4-1-5-11-18)16-27-17-22(26)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,25) |
InChI Key |
OTMSRCBVIQWODL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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